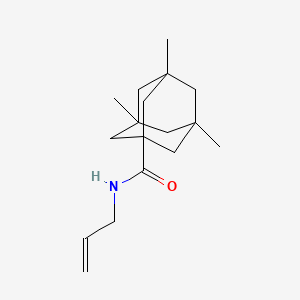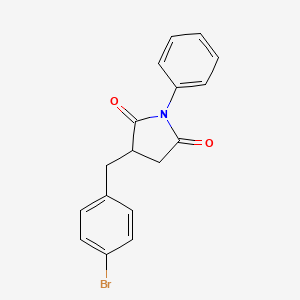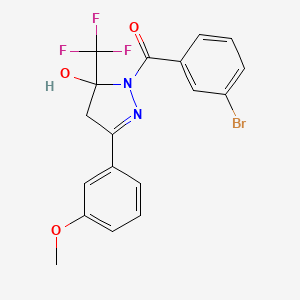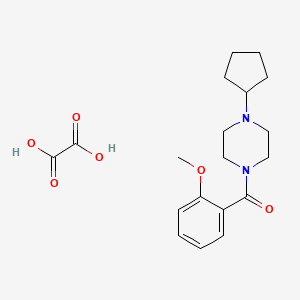![molecular formula C16H23FN2OS B4891783 N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide, also known as DBF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. DBF is a thioamide derivative of 4-fluorobenzamide and contains a dibutylamino group that acts as an electron donor, making it an ideal candidate for ROS detection.
作用機序
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide works by reacting with ROS to produce a fluorescent product that can be detected using fluorescence microscopy or spectroscopy. The dibutylamino group in N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide acts as an electron donor, making it highly susceptible to oxidation by ROS. Upon oxidation, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide undergoes a structural change that results in the production of a fluorescent product.
Biochemical and Physiological Effects:
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has no known biochemical or physiological effects on living cells. It is a non-toxic compound that can be used safely in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its high sensitivity and selectivity for detecting ROS in living cells. It is a non-invasive technique that can be used to monitor ROS levels in real-time and in situ. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is also a relatively inexpensive and easy-to-use probe that can be synthesized using standard laboratory techniques.
One limitation of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is its limited stability in aqueous solutions. It can undergo hydrolysis and oxidation, which can affect its fluorescence properties. Additionally, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is not suitable for detecting all types of ROS, and its selectivity may vary depending on the cellular environment.
将来の方向性
There are several future directions for the use of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative diseases. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor ROS levels in living cells and to develop new drugs that target ROS.
Another future direction is in the development of new imaging techniques for studying cellular processes. N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be used to monitor changes in ROS levels in real-time and in situ, providing valuable insights into the mechanisms underlying various physiological and pathological processes.
In conclusion, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a promising compound with significant potential for scientific research. Its ability to detect ROS in living cells makes it a valuable tool for understanding the role of these molecules in various physiological and pathological processes. With further research, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide may find applications in the development of new therapies for diseases associated with ROS and in the development of new imaging techniques for studying cellular processes.
合成法
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzoyl chloride with dibutylamine to form N,N-dibutyl-4-fluorobenzamide, which is then treated with carbon disulfide and triethylamine to form the thioamide derivative, N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide. The synthesis of N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide is a relatively straightforward process and can be carried out using standard laboratory techniques.
科学的研究の応用
N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide has been extensively studied for its potential application as a fluorescent probe for detecting ROS in living cells. ROS are highly reactive molecules that play a critical role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect ROS in living cells is essential for understanding their role in these processes and developing new therapies to target them.
特性
IUPAC Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2OS/c1-3-5-11-19(12-6-4-2)16(21)18-15(20)13-7-9-14(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSSMCOYNONLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dibutylcarbamothioyl)-4-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)



![2,6-di-tert-butyl-4-[4-morpholinyl(1-naphthyl)methyl]phenol](/img/structure/B4891734.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4891753.png)
![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B4891785.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)